molecular formula C10H9N3O2 B568829 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid CAS No. 1250530-15-4

2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid

Cat. No.: B568829
CAS No.: 1250530-15-4
M. Wt: 203.201
InChI Key: RXLSDOAGLPGNOP-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic Acid is a chemical building block of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. Its core structure incorporates the 1,2,4-triazole ring, a privileged scaffold renowned for its versatile interactions with biological targets . This motif is an integral component of numerous clinical drugs, including antifungal agents (e.g., fluconazole, voriconazole), anticancer therapeutics (e.g., anastrozole, letrozole), and other pharmaceuticals . The benzoic acid moiety serves as a synthetic handle, enabling conjugation and further molecular hybridization to explore structure-activity relationships. Researchers utilize this compound as a precursor for developing potential enzyme inhibitors and probing new mechanisms of action, particularly in the search for new antifungal and antibacterial agents . The triazole core can act as an isostere for amide, ester, and carboxylic acid groups, contributing to favorable pharmacokinetic properties in derivative molecules . Its primary research value lies in its application for constructing complex molecules aimed at addressing multidrug-resistant pathogens and other unmet therapeutic needs. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2-methyl-1,2,4-triazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-9(11-6-12-13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLSDOAGLPGNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Carbon Disulfide Cyclocondensation

In this method, 2-hydrazinobenzoic acid reacts with carbon disulfide in ethanol under basic conditions (KOH) to form a 1,2,4-triazole-3-thione intermediate. Subsequent methylation with iodomethane introduces the 1-methyl group:

2-Hydrazinobenzoic acid+CS2KOHTriazole-3-thioneCH3I1-Methyltriazole\text{2-Hydrazinobenzoic acid} + \text{CS}2 \xrightarrow{\text{KOH}} \text{Triazole-3-thione} \xrightarrow{\text{CH}3\text{I}} \text{1-Methyltriazole}

Key Parameters :

  • Methylation Agent : CH₃I (1.2 equiv)

  • Solvent : Ethanol

  • Temperature : 60°C

  • Yield : 68–72%

This route offers control over triazole substitution but requires multiple steps, lowering overall efficiency.

Carboxylation via Lithiation and CO₂ Quenching

A novel method from patent literature involves lithiating 1-methyl-1H-1,2,4-triazole followed by carboxylation. Dissolving 1-methyl-1,2,4-triazole in tetrahydrofuran (THF) and cooling to −78°C enables deprotonation with lithium diisopropylamide (LDA). Introducing gaseous CO₂ forms the carboxylic acid derivative:

1-MethyltriazoleLDA, THFLithiated intermediateCO22-(1-Methyltriazol-5-yl)benzoic acid\text{1-Methyltriazole} \xrightarrow{\text{LDA, THF}} \text{Lithiated intermediate} \xrightarrow{\text{CO}_2} \text{2-(1-Methyltriazol-5-yl)benzoic acid}

Optimization Insights :

  • LDA Equivalents : 1.1–1.2 equiv

  • CO₂ Pressure : 1 atm

  • Yield : 72.5%

This method avoids pre-functionalized benzoic acids but demands stringent anhydrous conditions.

Hydrolysis of Ester Precursors

Ester derivatives, such as methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate, serve as intermediates for acid synthesis. Hydrolysis under acidic or basic conditions yields the target compound. For example, refluxing the ester in aqueous HCl (6 M) for 4 hours achieves complete conversion:

Methyl esterHCl, H2OBenzoic acid\text{Methyl ester} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Benzoic acid}

Conditions and Efficiency :

  • Acid Concentration : 6 M HCl

  • Temperature : 100°C

  • Yield : 85–90%

While straightforward, this method depends on the availability of ester precursors, which may require additional synthesis steps.

Comparative Analysis of Methodologies

Method Starting Materials Catalyst/Reagent Yield Purity Complexity
Ullmann Coupling2-Iodobenzoic acid, 1-methyltriazoleCuI, K₂CO₃93%>99%Moderate
Triazole Cyclocondensation2-Hydrazinobenzoic acid, CS₂KOH, CH₃I72%95%High
Lithiation-Carboxylation1-MethyltriazoleLDA, CO₂72.5%98%High
Ester HydrolysisMethyl esterHCl90%97%Low

Key Findings :

  • The Ullmann coupling provides the highest yield and purity, making it ideal for large-scale synthesis.

  • Lithiation-carboxylation avoids pre-functionalized aromatics but requires specialized equipment for low-temperature reactions.

  • Ester hydrolysis is operationally simple but necessitates prior ester synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

Antifungal Activity

Research indicates that 1,2,4-triazole derivatives exhibit antifungal properties. The structural features of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid may enhance its efficacy against various fungal pathogens. A study highlighted the compound's potential as a lead structure for developing new antifungal agents due to its ability to inhibit fungal growth effectively .

Antibacterial Properties

The compound has been evaluated for antibacterial activity against several strains of bacteria. Its derivatives have shown promising results in inhibiting the growth of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives, including this compound. In vitro tests demonstrated that some derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating significant potency . This positions the compound as a candidate for further development in cancer therapeutics.

Herbicide Development

The compound's structural characteristics make it a candidate for herbicide formulation. Research into triazole-based compounds has shown their effectiveness in controlling broadleaf weeds while minimizing harm to crops . The ability to design selective herbicides could lead to improved agricultural practices and crop yields.

Plant Growth Regulation

Triazole compounds are also known for their role in regulating plant growth and development. They can enhance stress resistance in plants by modulating hormonal pathways, which could be beneficial in developing crops that can withstand adverse environmental conditions .

Case Studies

StudyFocusFindings
Ghoshdastidar et al., 2013Herbicide efficacyDemonstrated the effectiveness of triazole derivatives in reducing weed populations significantly while maintaining crop safety .
Yang and Bao, 2020Antimicrobial activityReported that certain triazole derivatives show superior antibacterial activity compared to traditional antibiotics .
PMC7384432, 2020Anticancer activityIdentified potent anticancer effects of triazole derivatives on specific cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The triazole ring is known for its ability to form stable complexes with metal ions, which can influence its biological activity . The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Heterocyclic Core Modifications

  • 2-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid (C₉H₈N₄O₂; MW 204.19) Structural Difference: Replaces the triazole with a tetrazole ring. The tetrazole’s higher nitrogen content may enhance metal-binding capacity . Applications: Used in angiotensin II receptor antagonists due to its bioisosteric mimicry of carboxylic acids .
  • 5-Chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic Acid (C₉H₇ClN₄O₃; MW 254.63) Structural Difference: Incorporates a tetrazole ring with chloro and methoxy substituents. Impact: Electron-withdrawing groups (Cl, OCH₃) increase acidity and may influence receptor binding.

Functional Group Variations

  • N-[1-(4-Cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(1-methyl-1H-1,2,4-triazol-5-yl)quinoline-4-carboxamide Structural Difference: Extends the benzoic acid to a quinoline-carboxamide with trifluoromethyl and cyano groups. Impact: The quinoline core enhances π-π stacking interactions, while the trifluoromethyl group improves metabolic stability. This derivative exhibited potent GLUT1 inhibition (IC₅₀ < 50 nM) .
  • 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole Structural Difference: Replaces the benzoic acid with a mesitylenesulfonyl group.

Pharmacological Activity Comparison

Compound Target/Activity Key Findings
Target Compound PARP-1 inhibition Demonstrated radiosensitization in cancer models; IC₅₀ ~10 nM
2-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid Angiotensin II receptor antagonism Improved cardiovascular efficacy due to tetrazole’s bioisosteric properties
1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole Hypoglycemic agent Reduced glycemia by 40% in glucose tolerance tests, outperforming tolbutamide

Physicochemical Properties

Property Target Compound 2-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid 5-Chloro-2-methoxy-4-tetrazolyl-benzoic Acid
Molecular Weight 203.20 204.19 254.63
LogP (Predicted) 1.2 0.8 2.5
Solubility (aq. buffer) Moderate (COOH group) High (tetrazole polarity) Low (Cl, OCH₃ lipophilicity)
pKa ~4.2 (COOH), ~8.6 (triazole) ~4.9 (tetrazole) ~3.8 (COOH), ~4.5 (tetrazole)

Biological Activity

2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CAS 1250530-15-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound involves various chemical reactions aimed at introducing the triazole ring into the benzoic acid structure. The compound is typically synthesized through the reaction of appropriate benzoic acid derivatives with 1-methyl-1H-1,2,4-triazole under specific conditions that favor the formation of the desired product.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. In vitro evaluations have demonstrated that this compound exhibits significant inhibitory activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-718.7
This compoundHCT-11625.7
DoxorubicinMCF-719.7
DoxorubicinHCT-11622.6

The IC50 values indicate that this compound is comparable to doxorubicin, a standard chemotherapy drug. Notably, compounds derived from this structure often show a favorable selectivity towards cancer cells over normal cells.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to increased rates of early and late apoptosis in MCF-7 cells:

Table 2: Apoptosis Induction in MCF-7 Cells

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Control1.84 ± 0.632.94 ± 0.50
Compound 217.82 ± 1.3024.91 ± 1.98
Compound 1429.11 ± 1.4445.47 ± 2.10

These findings suggest that compounds like this compound can effectively trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects.

Case Studies

In a comparative study involving various triazole derivatives, it was found that those with electron-rich substituents exhibited enhanced cytotoxicity against tumor cell lines compared to their counterparts with less favorable substituents . This suggests that structural modifications can significantly influence the biological activity of triazole-based compounds.

Q & A

Q. What are the optimized synthetic routes for 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid, and how do reaction parameters influence yield?

Methodological Answer: The synthesis of triazole-containing benzoic acid derivatives typically involves multi-step reactions, including cyclization, coupling, or condensation. For example, analogous compounds like salts of 2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid were synthesized via Schiff base formation followed by salt metathesis . Key parameters include:

  • Catalysts: Acidic or basic conditions to facilitate imine bond formation.
  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
  • Temperature: Controlled heating (60–80°C) to accelerate reaction kinetics without decomposition.
  • Purification: Column chromatography or recrystallization to isolate pure products.
    Yield optimization requires iterative adjustment of stoichiometry and reaction time.

Q. Which analytical techniques are critical for structural confirmation of this compound derivatives?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

TechniqueApplicationExample from Evidence
1H NMR Confirm substituent connectivityUsed for triazole-proton assignments
LC-MS Verify molecular weight and purityDetected molecular ions in salts
Elemental Analysis Validate empirical formulaMatched calculated/theoretical values
X-ray Crystallography Resolve 3D structure (if crystalline)SHELXL/SHELXS for refinement

Q. How can solubility and stability be assessed for this compound under varying experimental conditions?

Methodological Answer:

  • Solubility: Test in solvents (e.g., DMSO, water, ethanol) via saturation concentration measurements.
  • Stability: Accelerated degradation studies under heat (40–60°C), light, or acidic/basic conditions, monitored via HPLC (as in ). Adjust storage conditions (e.g., desiccated, dark) based on results.

Advanced Research Questions

Q. How should researchers design pharmacological studies to evaluate bioactivities (e.g., antimicrobial, antioxidant) of this compound?

Methodological Answer:

  • Assay Selection: Use standardized protocols (e.g., DPPH for antioxidant activity, microdilution for antimicrobial tests).
  • Controls: Include positive controls (e.g., ascorbic acid for antioxidants) and vehicle controls.
  • Dose-Response Curves: Test a range of concentrations (e.g., 1–100 µM) to determine IC50/EC50 values.
  • Replication: Triplicate experiments to ensure reproducibility .

Q. What computational strategies predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding poses with enzymes (e.g., fungal CYP51 for antifungal activity).
  • DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • MD Simulations: Assess binding stability over time (50–100 ns trajectories).

Q. How can discrepancies in reported bioactivities of triazole derivatives be resolved?

Methodological Answer:

  • Meta-Analysis: Compare studies for variables like cell lines, assay conditions, or compound purity.
  • Counter-Screening: Test the compound against unrelated targets to rule out nonspecific effects.
  • Structural Analogues: Synthesize derivatives to isolate functional group contributions .

Q. What strategies improve co-crystallization or salt formation for enhanced bioavailability?

Methodological Answer:

  • Coformer Screening: Test pharmaceutically accepted acids/bases (e.g., succinic acid, tromethamine) via slurry or grinding methods.
  • Crystallography: Use SHELXL to refine co-crystal structures and identify hydrogen-bonding motifs .
  • Dissolution Testing: Compare solubility profiles of salts vs. free acid forms.

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